2-(4-Fluorophenyl)oxirane

Catalog No.
S799717
CAS No.
18511-62-1
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)oxirane

CAS Number

18511-62-1

Product Name

2-(4-Fluorophenyl)oxirane

IUPAC Name

2-(4-fluorophenyl)oxirane

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2

InChI Key

ICVNPQMUUHPPOK-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC=C(C=C2)F

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)F

Synthesis and Characterization:

2-(4-Fluorophenyl)oxirane, also known as 4-fluorostyrene oxide, is a small organic molecule with the chemical formula C₈H₇FO. It can be synthesized through various methods, including the epoxidation of 4-fluorostyrene using peracetic acid or other oxidizing agents [, ]. Its structure has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ].

Reactivity and Potential Applications:

As an epoxide, 2-(4-fluorophenyl)oxirane exhibits characteristic reactivity towards nucleophiles, readily undergoing ring-opening reactions to form various substituted derivatives. This property makes it a potentially useful intermediate in the synthesis of more complex molecules with diverse functionalities.

Studies have explored its potential applications in several research areas, including:

  • Polymer Chemistry: The incorporation of 2-(4-fluorophenyl)oxirane into polymer structures can introduce desirable properties such as improved thermal stability and flame retardancy [].
  • Medicinal Chemistry: The molecule's reactivity and potential biological activity have been investigated in the context of drug discovery, although further research is needed to fully understand its therapeutic potential [].
  • Material Science: The unique properties of 2-(4-fluorophenyl)oxirane-based materials are being explored for potential applications in areas such as photoresists and electronic devices [].

2-(4-Fluorophenyl)oxirane, also known as 4-fluorostyrene oxide, is a fluorinated organic compound with the molecular formula C8H7FOC_8H_7FO and a molecular weight of approximately 138.14 g/mol. This compound features an epoxide functional group, which is characterized by a three-membered cyclic ether structure. The presence of a fluorine atom on the phenyl ring enhances its reactivity and biological activity, making it a subject of interest in various fields of research.

  • Toxicity: 2-(4-Fluorophenyl)oxirane is classified as acutely toxic upon dermal contact. It can also cause skin sensitization.
  • Flammability: No specific data available, but organic compounds with similar structures can be flammable.
  • Reactivity: The epoxide ring's inherent reactivity poses a risk, as it can react exothermically (with heat release) with various chemicals.
Due to its epoxide structure. Key reactions include:

  • Nucleophilic Ring Opening: The epoxide can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives when reacted with nucleophiles such as amines or thiols.
  • Asymmetric Azidohydroxylation: This reaction allows for the introduction of azide and hydroxyl groups into the compound, which can be mediated by specific enzymes or catalysts, enhancing its utility in organic synthesis .
  • Oxidative Transformations: The compound can be oxidized under acidic conditions, which is important for understanding its stability and reactivity in various environments.

The biological activity of 2-(4-fluorophenyl)oxirane has been explored in various studies. It exhibits significant toxicity, particularly through dermal contact, where it is classified as fatal upon exposure . Additionally, it has been noted for its potential as a chiral resolution reagent, enabling the identification and quantification of diastereomeric products in pharmaceutical applications.

Several methods exist for synthesizing 2-(4-fluorophenyl)oxirane:

  • From 4-Fluorobenzaldehyde: This method involves the reaction of 4-fluorobenzaldehyde with an appropriate epoxidizing agent under basic conditions.
  • Using 2,4-Difluorobenzophenone: A more complex synthesis involves the use of 2,4-difluorobenzophenone and trimethylsulphonium hydrogen sulfate under controlled temperature conditions (around 45°C), yielding high purity.
  • Enzymatic Methods: Recent studies have explored using styrene monooxygenases for the enzymatic epoxidation of styrene derivatives to produce enantioenriched forms of this compound .

2-(4-Fluorophenyl)oxirane has several applications across different fields:

  • Pharmaceutical Chemistry: It serves as a precursor for synthesizing various pharmaceuticals due to its unique reactivity.
  • Material Science: Its fluorinated nature makes it suitable for developing specialized polymers with enhanced properties.
  • Chiral Resolution: The compound is utilized in chiral amine analysis, aiding in the separation and identification of enantiomers in complex mixtures.

Research has focused on the interactions of 2-(4-fluorophenyl)oxirane with biological systems. Studies indicate that it can react with nucleophiles, leading to various biological effects. Its high reactivity raises concerns regarding its potential toxicity and environmental impact, necessitating careful handling and disposal practices .

Several compounds share structural similarities with 2-(4-fluorophenyl)oxirane. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(3-Fluorophenyl)oxiraneC8H7FODifferent fluorine substitution position
2-(2-Fluorophenyl)oxiraneC8H7FOSimilar structure but different regioisomer
Styrene OxideC8H8OLacks fluorine; serves as a base comparison

Uniqueness: The presence of fluorine at the para position on the phenyl ring significantly alters its chemical reactivity compared to non-fluorinated analogs. This feature enhances its utility in asymmetric synthesis and biological applications.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.91%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H312 (13.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (13.64%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Dates

Modify: 2023-08-15

Explore Compound Types